N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide

Catalog No.
S3158809
CAS No.
686736-85-6
M.F
C26H24N2O6S2
M. Wt
524.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol...

CAS Number

686736-85-6

Product Name

N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide

Molecular Formula

C26H24N2O6S2

Molecular Weight

524.61

InChI

InChI=1S/C26H24N2O6S2/c1-17-9-12-20(13-10-17)36(30,31)25-26(34-24(28-25)18-7-5-4-6-8-18)35-16-23(29)27-21-14-11-19(32-2)15-22(21)33-3/h4-15H,16H2,1-3H3,(H,27,29)

InChI Key

RKZJRKZIKSSCTM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC

solubility

not available

N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is a synthetic compound characterized by its complex structure, which includes a dimethoxyphenyl group and a thioacetamide moiety. This compound falls under the category of thioamide derivatives, which are known for their diverse biological activities. The molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, and it has a molecular weight of 360.44 g/mol. The presence of the tosyl group enhances its reactivity and potential interactions with biological targets.

The chemical reactivity of N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide can be attributed to the thioamide and tosyl functionalities. Common reactions include:

  • Nucleophilic Substitution: The tosyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: The thioamide bond can be hydrolyzed under acidic or basic conditions, yielding corresponding amines and thiols.
  • Oxidation: The thio group can be oxidized to sulfoxides or sulfones, which may alter the compound's biological activity.

Compounds similar to N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide have been studied for various biological activities, including:

  • Antimicrobial Properties: Many thioamide derivatives exhibit significant antibacterial and antifungal activities.
  • Anticancer Activity: Some compounds in this class have shown potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: Thioamides can act as inhibitors for certain enzymes, making them candidates for drug development.

The synthesis of N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide typically involves several steps:

  • Formation of Thioamide: Reacting a suitable phenolic compound with a thioacetic acid derivative.
  • Tosylation: Introducing the tosyl group through reaction with p-toluenesulfonyl chloride in the presence of a base.
  • Acetamide Formation: Condensing the resulting thio compound with an acetic acid derivative to form the final product.

These steps can be optimized depending on desired yields and purity levels.

N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug design targeting microbial infections or cancer.
  • Biochemical Research: As a tool for studying enzyme inhibition mechanisms.
  • Agricultural Chemistry: Possible use as a pesticide or fungicide due to its antimicrobial properties.

Studies on N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide's interactions with biological molecules are crucial for understanding its mechanism of action. Interaction studies may include:

  • Binding Affinity Assays: To evaluate how well the compound binds to target enzymes or receptors.
  • Cell Culture Studies: To assess cytotoxicity and efficacy in inhibiting cell growth in various cancer cell lines.
  • Molecular Docking Studies: Computational studies to predict binding interactions with specific biological targets.

Several compounds share structural features with N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUniqueness
N-(4-acetylphenyl)-2-[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thioacetamideAcetophenone derivativeAntimicrobialContains a tetrazole ring
N-(1,3-benzodioxole)-2-thiophenecarboxamideBenzodioxole moietyAnticancerUnique heterocyclic structure
N-(3,4-dimethoxyphenyl)-2-thiazoleacetamideThiazole derivativeAntibacterialIncorporates a thiazole ring

The uniqueness of N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide lies in its specific combination of a dimethoxyphenyl group and thio linkage to a tosylated oxazole derivative, which may confer distinct biological properties compared to other similar compounds.

XLogP3

5.2

Dates

Last modified: 08-18-2023

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